molecular formula C15H17FN2S B1518840 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1049872-87-8

1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B1518840
CAS No.: 1049872-87-8
M. Wt: 276.4 g/mol
InChI Key: NBPPEKAUGDVWRK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups and substituents. The complete systematic name, 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine, accurately describes the molecular architecture through a hierarchical naming system that prioritizes the piperazine ring as the parent structure. The nomenclature begins with the piperazine core, which serves as the primary heterocyclic scaffold, followed by the methyl linker that connects to the thiophene system. The thiophene ring carries a 3-fluorophenyl substituent at the 5-position, creating a complex three-ring system with specific positional relationships.

The molecular identification data demonstrates the compound's unique chemical signature through multiple standardized identifiers. The Chemical Abstracts Service registry number 1049872-87-8 provides unambiguous identification within chemical databases. The International Chemical Identifier string InChI=1S/C15H17FN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key NBPPEKAUGDVWRK-UHFFFAOYSA-N provides a fixed-length hash representation suitable for database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation FC1=CC(C2=CC=C(CN3CCNCC3)S2)=CC=C1 offers a linear representation of the molecular structure that facilitates computational analysis and visualization.

Identifier Type Value
Chemical Abstracts Service Number 1049872-87-8
International Chemical Identifier Key NBPPEKAUGDVWRK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System FC1=CC(C2=CC=C(CN3CCNCC3)S2)=CC=C1
Molecular Formula C15H17FN2S
Molecular Weight 276.37 g/mol

Structural Relationship to Piperazine-Thiophene Hybrid Scaffolds

The structural architecture of this compound exemplifies the sophisticated integration of two privileged heterocyclic scaffolds that have demonstrated significant importance in medicinal chemistry research. The piperazine moiety, characterized by its six-membered ring containing two nitrogen atoms in the 1,4-positions, provides a versatile pharmacophoric platform known for its ability to interact with diverse biological targets. Piperazine derivatives are recognized for their versatility as pharmacophores in drug design, often exhibiting various therapeutic effects including antipsychotic, antidepressant, and antimicrobial properties. The incorporation of the piperazine ring system enhances the compound's potential for biological activity through its capacity to participate in hydrogen bonding interactions and its conformational flexibility.

The thiophene component contributes significant pharmacological value to the hybrid scaffold through its electron-rich five-membered ring structure containing sulfur. Thiophene scaffolds have drawn considerable attention from medicinal and organic chemists owing to their diverse biological and medicinal properties. The thiophene moiety plays a significant role in drug discovery and medicinal chemistry, primarily owing to its versatile structural diversity and pharmacophoric properties. The sulfur atom in the thiophene ring serves as an excellent feature that enhances drug-receptor interaction by participating in additional hydrogen bonding. Furthermore, in structure-activity relationship studies, thiophene is explored as a bio-isosteric replacement for monosubstituted phenyl rings, which improves physiochemical properties, metabolic stability, and binding affinity of parent compounds.

The methylene linker connecting the piperazine and thiophene systems provides optimal spatial orientation and flexibility for biological interactions. This linker allows the two heterocyclic systems to maintain their individual pharmacophoric properties while enabling conformational adjustments that may be necessary for target binding. The analysis of United States Food and Drug Administration-approved drugs revealed that 26 drugs bearing the thiophene ring system have been approved across numerous pharmacological categories, with prominent applications in cardiovascular, anti-inflammatory, and neurological indications. The combination of piperazine and thiophene scaffolds in a single molecule represents an innovative approach to drug design that leverages the complementary properties of both heterocyclic systems.

Comparative Analysis with Fluorophenyl-Substituted Piperazine Derivatives

The incorporation of the 3-fluorophenyl substituent in this compound places this compound within a significant class of fluorine-containing piperazine derivatives that have demonstrated enhanced pharmacological properties. Comparative analysis with related fluorophenyl-substituted piperazine compounds reveals important structure-activity relationships and design principles. The compound 1-(3-Fluorophenyl)piperazine, with Chemical Abstracts Service number 3801-89-6 and molecular formula C10H13FN2, represents a simpler analog that lacks the thiophene extension present in the target compound. This structural comparison highlights the additional complexity and potential enhanced biological activity introduced by the thiophene-fluorophenyl system.

The positioning of the fluorine substituent at the 3-position of the phenyl ring (meta position) provides distinct electronic and steric properties compared to other isomeric arrangements. Research has demonstrated that the introduction of electron-withdrawing substituents such as fluorine on piperazine-linked benzene rings can enhance biological activity. Studies of berberine-piperazine derivatives showed that compounds with electron-withdrawing substituents including chloro- or fluoro-substituents on the piperazine-linked benzene ring enhanced anti-tumor activity. The 3-fluorophenyl substitution pattern provides a balance between electronic modulation and steric accessibility that may optimize biological interactions.

Comparative analysis with 1-(4-Fluorophenyl)piperazine derivatives, such as the compound with Chemical Abstracts Service number 2252-63-3 and molecular formula C10H13FN2, reveals the impact of fluorine positional isomerism. The para-substituted fluorophenyl derivatives typically exhibit different pharmacokinetic and pharmacodynamic properties compared to meta-substituted analogs. The compound (4-Fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone with molecular weight 318.4 g/mol demonstrates an alternative arrangement where the thiophene system is connected through a carbonyl linkage rather than a methylene bridge. This structural variation illustrates the diverse approaches to combining fluorophenyl, piperazine, and thiophene moieties in pharmaceutical design.

Compound Class Representative Structure Molecular Weight (g/mol) Key Structural Features
Target Compound This compound 276.37 Methylene linker, 3-fluorophenyl substitution
Meta-Fluorophenyl Analog 1-(3-Fluorophenyl)piperazine 180.22 Simple piperazine-fluorophenyl connection
Para-Fluorophenyl Analog 1-(4-Fluorophenyl)piperazine 180.22 Para-fluorine positioning
Carbonyl-Linked Analog (4-Fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone 318.4 Carbonyl linker, para-fluorophenyl

The synthetic accessibility and chemical stability of this compound compared to related fluorophenyl-substituted piperazine derivatives demonstrates favorable characteristics for pharmaceutical development. The compound has been successfully synthesized and characterized with high purity levels of 95% or greater, as reported by multiple chemical suppliers. The synthesis typically involves careful control of reaction conditions including temperature, solvent choice, and catalyst selection to optimize yield and purity. The availability of this compound from commercial sources indicates established synthetic methodologies and scalable production processes that support further research and development activities.

Properties

IUPAC Name

1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPEKAUGDVWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212632
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049872-87-8
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049872-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C15H17FN2S
Molecular Weight 276.38 g/mol
IUPAC Name 1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine
PubChem CID 28818943
Appearance Powder

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin.

  • Antibacterial Efficacy : The compound displayed notable activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated bactericidal effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was effective against Candida albicans, surpassing fluconazole in some tests, indicating its potential as an antifungal agent .

Anti-Cancer Properties

The anti-proliferative activity of this compound has been evaluated against several cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
HepG-2< 25
MCF-7< 25
PC-3Not specified
HCT-116Not specified

The compound's structure suggests that modifications in substituents can enhance its anti-cancer activity, particularly through the incorporation of thiophene and fluorophenyl groups.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : Similar to other piperazine derivatives, it may inhibit bacterial protein synthesis, leading to cell death.
  • Disruption of Biofilm Formation : The compound has been noted for its ability to disrupt biofilm formation in bacteria such as MRSA and Pseudomonas aeruginosa, enhancing its therapeutic potential against persistent infections .

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

  • A study published in MDPI reported that compounds with similar structures exhibited good antibacterial activity and were effective against biofilms formed by resistant strains .
  • Another investigation into thiophene-linked compounds found that modifications significantly influenced their anti-proliferative activities across various cancer cell lines .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that piperazine derivatives exhibit potential antidepressant effects. Research shows that compounds similar to 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. For instance, a study demonstrated that certain piperazine analogs significantly improved depressive-like behavior in animal models by enhancing serotonergic neurotransmission .

Anticancer Properties

The compound has shown promise in cancer research. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A case study highlighted that derivatives of thiophene-piperazine hybrids displayed cytotoxic effects against various cancer cell lines, indicating potential as novel anticancer agents .

Antimicrobial Activity

Piperazine derivatives often exhibit antimicrobial properties. In vitro studies have shown that compounds like this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial cell membranes

Case Study 1: Antidepressant Effects

A study conducted on various piperazine derivatives found that modifying the thiophene ring significantly enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity in rodent models. The study concluded that the introduction of fluorine atoms could optimize pharmacokinetic properties, making it a candidate for further development .

Case Study 2: Anticancer Potential

In a series of experiments evaluating the cytotoxic effects of thiophene-piperazine hybrids on human cancer cell lines, researchers observed a dose-dependent response where higher concentrations led to increased apoptosis markers. This suggests that compounds like this compound could be developed into effective anticancer therapies .

Chemical Reactions Analysis

N-Alkylation and Acylation of Piperazine

The secondary amines in the piperazine ring undergo alkylation and acylation reactions under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetic anhydride, DCM, RT, 12 hN-Acetyl derivative85–92
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 60°C, 6 hN-(Ethoxycarbonylmethyl) derivative78

Mechanistic Notes :

  • Acylation occurs via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl group.

  • Alkylation typically requires a base (e.g., K₂CO₃) to deprotonate the amine and activate it for substitution .

Electrophilic Aromatic Substitution on Thiophene

The thiophene moiety participates in electrophilic substitution reactions, primarily at the 5-position (meta to the methyl-piperazine group):

Reaction TypeReagents/ConditionsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-nitroNitro-thiophene derivative65
SulfonationClSO₃H, DCM, RT, 4 h5-sulfoSulfonic acid derivative58

Key Observations :

  • The electron-donating methyl-piperazine group directs electrophiles to the 5-position of the thiophene ring.

  • Harsh conditions (e.g., concentrated acids) are required due to the deactivating effect of the fluorophenyl group .

Coupling Reactions via Suzuki-Miyaura

The 3-fluorophenyl group enables palladium-catalyzed cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hBiaryl derivatives70–75

Example :
Coupling with phenylboronic acid produces 1-{[5-(3-fluorobiphenyl)thiophen-2-yl]methyl}piperazine .

Hydrolysis of Fluorophenyl Group

The C–F bond in the 3-fluorophenyl group undergoes hydrolysis under basic conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydrolysisNaOH (10%), EtOH, reflux, 24 h3-Hydroxyphenyl derivative40

Limitations :

  • Low yield due to competing side reactions (e.g., ring oxidation).

  • Requires anhydrous conditions to prevent decomposition .

Reductive Amination of Piperazine

The secondary amine reacts with aldehydes/ketones in reductive amination:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Reductive aminationBenzaldehyde, NaBH₃CN, MeOH, RT, 8 hN-Benzyl derivative82

Optimization :

  • NaBH₃CN is preferred over NaBH₄ to avoid over-reduction.

  • Methanol enhances solubility of intermediates .

Sulfonamide Formation

The piperazine nitrogen reacts with sulfonyl chlorides:

Reaction TypeReagents/ConditionsProductYield (%)Reference
SulfonylationTosyl chloride, Et₃N, DCM, RT, 6 hN-Tosylpiperazine derivative88

Applications :

  • Sulfonamide derivatives show enhanced pharmacokinetic properties in drug discovery.

Oxidation of Thiophene

The thiophene ring is oxidized to a sulfone under strong oxidizing conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationmCPBA, DCM, 0°C → RT, 8 hThiophene-1,1-dioxide60

Caution :

  • Over-oxidation may lead to ring-opening byproducts .

Comparison with Similar Compounds

Structural Analogues: Fluorophenyl Substitution Patterns

a) 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine (CID 28818943)
  • Molecular Formula : C₁₅H₁₇FN₂S (identical to the target compound).
  • Structural Difference : Fluorine substitution at the 2-position of the phenyl ring instead of 3-position.
  • Computational models predict distinct collision cross-sections and conformational preferences compared to the 3-fluoro isomer .
b) 1-[(3-Fluorophenyl)methyl]piperazine Derivatives
  • Example : Compound 8 (from ): A PI3Kδ inhibitor featuring a 3-fluorophenylmethyl group directly attached to piperazine.
  • Activity : Demonstrated potent inhibition of PI3Kδ (IC₅₀ < 10 nM), attributed to fluorine’s electron-withdrawing effects enhancing binding to the kinase’s ATP pocket .
c) 1-(2-Fluorophenyl)piperazine Derivatives
  • Example: Pyridazinones in feature a 2-fluorophenyl-piperazine moiety.
  • Biological Relevance : These derivatives exhibit dopamine D2 receptor modulation, with substituent position (2- vs. 3-fluoro) affecting selectivity and potency. Docking studies suggest ortho-fluorine enhances hydrophobic interactions with receptor subpockets .

Thiophene-Containing Analogues

a) MK41 and MK44 (Arylpiperazines with Thiophene)
  • Structures :
    • MK41 : 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one .
    • MK44 : 1-(3,5-bis(trifluoromethyl)phenyl)piperazine linked to 4-(thiophen-2-yl)butan-1-one .
  • Comparison : Both retain the thiophene motif but replace the fluorophenyl group with trifluoromethylphenyl or bis-trifluoromethylphenyl.
b) 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
  • Structure : Piperazine linked to a thiophene-containing oxadiazole ring.
  • Application : Marketed as a research chemical for kinase inhibition studies, this compound underscores the versatility of thiophene in hybrid heterocyclic designs .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Fluorine Position Core Structure Biological Activity Reference
Target Compound 3-Fluorophenyl Thiophene-piperazine Research chemical (discontinued)
CID 28818943 2-Fluorophenyl Thiophene-piperazine Predicted conformational variance
Compound 8 (PI3Kδ inhibitor) 3-Fluorophenyl Piperazine-phenylmethyl PI3Kδ inhibition (IC₅₀ < 10 nM)
MK41 N/A Thiophene-butanone Serotonin receptor antagonism
1-(2-Fluorophenyl)piperazine-pyridazinone 2-Fluorophenyl Piperazine-pyridazinone Dopamine D2 receptor affinity
Key Findings:

Fluorine Position : Meta-fluorine (3-position) optimizes steric compatibility in kinase inhibitors, while ortho-fluorine (2-position) may enhance receptor selectivity in CNS targets .

Thiophene Role : Thiophene improves π-π stacking in receptor binding but may reduce metabolic stability compared to phenylmethyl derivatives .

Piperazine Flexibility : The piperazine core’s conformational flexibility allows diverse substitution patterns, enabling tuning of solubility and bioavailability .

Preparation Methods

Nucleophilic Substitution (SN2)

  • The thiophene intermediate bearing a halomethyl group (e.g., bromomethyl or chloromethyl) at the 2-position undergoes nucleophilic substitution with piperazine.
  • Piperazine acts as a nucleophile, attacking the electrophilic carbon attached to the halogen, displacing it and forming the desired this compound.
  • This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions to improve yield.

Transition-Metal-Catalyzed Coupling

  • Pd-catalyzed Buchwald–Hartwig amination is a prominent method for forming N-aryl or N-heteroaryl piperazine derivatives.
  • In this context, a halogenated thiophene derivative can be coupled with piperazine under palladium catalysis, using ligands such as BINAP or Xantphos and bases like sodium tert-butoxide.
  • This method offers high selectivity and yields and is scalable for commercial synthesis.
  • Cu-catalyzed Ullmann-type couplings have also been reported but are less common due to harsher conditions and lower functional group tolerance.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Notes
1 5-bromo-2-(bromomethyl)thiophene + 3-fluorophenylboronic acid, Pd(PPh3)4, K2CO3, toluene/water, reflux 5-(3-fluorophenyl)-2-(bromomethyl)thiophene Cross-coupling installs fluorophenyl group
2 5-(3-fluorophenyl)-2-(bromomethyl)thiophene + piperazine, DMF, 60–80°C This compound Nucleophilic substitution of bromide by piperazine

This two-step approach is commonly used due to the availability of starting materials and operational simplicity.

Analysis of Yields and Purity

  • The cross-coupling step typically affords yields in the range of 70–90%, depending on catalyst loading and reaction time.
  • The nucleophilic substitution with piperazine usually proceeds with yields between 60–85%.
  • Purification is often achieved by column chromatography or recrystallization.
  • Analytical data such as NMR, LC-MS, and elemental analysis confirm the structure and purity.

Research Findings and Optimization

  • Research indicates that using a base such as potassium carbonate in the cross-coupling step improves conversion.
  • Ligand choice in Pd-catalyzed reactions affects the rate and selectivity; bulky phosphine ligands enhance yields.
  • For the substitution step, polar aprotic solvents and controlled temperature prevent side reactions such as over-alkylation.
  • Scale-up considerations include minimizing palladium catalyst loading and optimizing solvent recovery.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Substitution (SN2) Halomethyl thiophene + piperazine, DMF, 60–80°C Simple, cost-effective Possible side reactions, moderate yields
Pd-Catalyzed Buchwald–Hartwig Halogenated thiophene + piperazine, Pd catalyst, ligand, base High selectivity, good yields Requires expensive catalysts, ligand optimization
Cu-Catalyzed Ullmann Coupling Halogenated thiophene + piperazine, Cu catalyst, elevated temperature Cheaper catalyst Harsh conditions, lower yields

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling a thiophene-methyl precursor with a fluorophenyl-substituted piperazine derivative. Key parameters include:

  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from by-products, achieving >95% purity .
  • Stoichiometric ratios : A 1:1.2 molar ratio of thiophene-methyl precursor to piperazine derivatives minimizes unreacted starting material .

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer :

  • Elemental analysis : Validates molecular formula (e.g., C, H, N content) .
  • Spectral techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl at position 3, thiophene-methyl linkage) .
  • Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the proposed structure .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or XTT protocols on cancer cell lines (e.g., MDA-MB-231) to evaluate IC₅₀ values .
  • Antiplatelet activity : Measure inhibition of ADP-induced platelet aggregation in vitro, comparing results to reference compounds like aspirin .
  • Receptor binding assays : Screen for affinity toward serotonin (5-HT1A) or dopamine receptors using radioligand displacement studies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence the compound's binding affinity to serotonin receptors?

  • Methodological Answer :

  • Structure-activity relationship (SAR) :
  • Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration, but may reduce 5-HT1A affinity compared to trifluoromethyl derivatives .
  • Substituent position matters: 3-Fluorophenyl on thiophene improves steric compatibility with receptor pockets, while 4-substitution disrupts binding .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and identifies key interactions (e.g., hydrogen bonds with Asp116 in 5-HT1A) .

Q. What strategies resolve contradictions in biological activity data between parent and modified derivatives (e.g., reduced activity despite low toxicity)?

  • Methodological Answer :

  • Beta-cyclodextran inclusion : While this modification reduces toxicity by improving solubility, it may sterically hinder target engagement, necessitating pharmacokinetic optimization (e.g., prodrug strategies) .
  • Dose-response reevaluation : Reassess activity at higher concentrations or longer exposure times to account for delayed effects .
  • Metabolic stability assays : Use liver microsomes to determine if modifications increase susceptibility to CYP450-mediated degradation .

Q. How can in silico methods predict the compound's pharmacokinetics and off-target interactions?

  • Methodological Answer :

  • ADME prediction : Tools like SwissADME estimate parameters:
  • Lipophilicity (LogP) : ~2.5 (optimal for CNS penetration) .
  • P-glycoprotein substrate likelihood : High, requiring efflux pump inhibition for enhanced bioavailability .
  • Off-target screening : Similarity ensemble approach (SEA) identifies risk of hERG channel inhibition or cytochrome P450 interactions .

Q. What is the role of the thiophene-methyl group in modulating antitumor activity, and how does it compare to other heterocycles?

  • Methodological Answer :

  • Mechanistic studies : The thiophene ring enhances π-π stacking with DNA topoisomerase II, while the methyl linker optimizes spatial orientation for intercalation .
  • Comparative analysis :
HeterocycleIC₅₀ (µM)Target Cancer Line
Thiophene12.5Breast (MCF-7)
Furan18.7Breast (MCF-7)
Pyridine25.4Breast (MCF-7)
Data adapted from structural analogs in .

Data Contradiction Analysis

Q. Why do some studies report high antiplatelet activity while others show limited efficacy?

  • Methodological Answer :

  • Experimental variables : Differences in platelet-rich plasma (PRP) preparation (e.g., citrate vs. heparin anticoagulants) alter ADP responsiveness .
  • Compound solubility : Low aqueous solubility in unmodified derivatives may lead to underestimation of activity in vitro .
  • Species specificity : Human-derived platelets show higher sensitivity than rodent models due to receptor subtype variation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine
Reactant of Route 2
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.